4-Iodo-2-isopropoxy-3-methylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and fundamentally important scaffold in the fields of organic synthesis and medicinal chemistry. arborpharmchem.comsynchem.de Its unique electronic properties, basicity, and ability to participate in a wide array of chemical transformations make it a privileged structure in the design of functional molecules. synchem.de Pyridine and its derivatives are found in numerous natural products, including essential vitamins like niacin and pyridoxine, coenzymes, and a vast number of alkaloids. arborpharmchem.comsynchem.de
In the realm of pharmaceuticals, the pyridine motif is a cornerstone of drug design. americanelements.comresearchgate.net A significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) that contain N-heterocycles feature a pyridine ring. arborpharmchem.com This prevalence is attributed to the pyridine scaffold's ability to improve the solubility and pharmacokinetic properties of drug candidates. synchem.de Pyridine-containing drugs exhibit a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory effects. americanelements.com Notable examples include the anti-tuberculosis agent isoniazid, the anti-cancer drug abiraterone, and the ulcer medication omeprazole. americanelements.com The consistent incorporation of this scaffold in clinically useful agents underscores its enduring importance in medicinal chemistry research. researchgate.net
Beyond pharmaceuticals, pyridine derivatives are vital in materials science and as ligands in organometallic chemistry and catalysis. synchem.de Their capacity to coordinate with metal centers is exploited in the development of catalysts for a variety of organic transformations. The versatility and established importance of the pyridine scaffold ensure its continued prominence in the development of novel chemical entities with diverse applications. researchgate.netwikipedia.org
Strategic Importance of Halogenated Pyridines as Key Synthetic Intermediates
Within the vast family of pyridine derivatives, halogenated pyridines stand out as exceptionally valuable building blocks in organic synthesis. drugbank.comfoodb.ca The introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring provides a reactive handle that enables a multitude of subsequent chemical modifications, which are crucial for the diversification of molecular structures in drug discovery and agrochemical development. drugbank.comarborpharmchem.com Installing a carbon-halogen (C-Hal) bond is a key strategic step that opens pathways to numerous bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions. drugbank.com
Halopyridines serve as pivotal intermediates for creating carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular architectures. arkat-usa.org Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings utilize halopyridines as electrophilic partners to connect different molecular fragments. orgsyn.org This capability is essential for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity. drugbank.com
The regioselective halogenation of pyridines is a significant synthetic challenge due to the electron-deficient nature of the pyridine ring. synchem.de However, numerous methods have been developed to achieve this, highlighting the high demand for these intermediates. arborpharmchem.com The utility of halopyridines is not only as transient intermediates; the halogen atom itself can be a crucial feature in the final bioactive molecule, as seen in drugs like the anti-inflammatory etoricoxib. drugbank.comfoodb.ca The ability to use these compounds in late-stage functionalization of complex molecules further elevates their strategic importance in modern synthesis. drugbank.com
The Position of 4-Iodo-2-isopropoxy-3-methylpyridine within Advanced Pyridine Chemistry Research
While the broader classes of pyridine and halopyridine derivatives are extensively documented, the specific compound This compound is not widely reported in dedicated scientific literature. Its significance is therefore best understood by analyzing its structural features and its resulting potential as a highly specialized synthetic intermediate in advanced pyridine chemistry. This molecule is a polysubstituted pyridine, featuring an iodo group, an isopropoxy group, and a methyl group, each imparting distinct reactivity and properties.
The most strategically important feature of this compound is the 4-iodo substituent. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, allowing for efficient bond formation under mild conditions. arkat-usa.orgorgsyn.org This positions This compound as an excellent precursor for introducing a wide variety of substituents at the 4-position of the pyridine ring. It can readily participate in Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, and other similar transformations to generate complex, highly functionalized pyridine derivatives. arkat-usa.org
The presence of the 2-isopropoxy and 3-methyl groups provides steric and electronic modulation of the pyridine core. The electron-donating nature of these groups can influence the reactivity of the ring and the C-I bond. This specific substitution pattern makes the compound a bespoke building block for accessing molecular architectures that would be difficult to synthesize through other routes. In the context of medicinal chemistry, such tailored intermediates are invaluable for creating novel compounds with precisely tuned properties for specific biological targets. arborpharmchem.com Therefore, This compound represents a valuable, albeit specialized, tool for chemists engaged in the synthesis of complex pharmaceuticals and functional materials where a highly substituted pyridine core is required.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂INO |
| Molecular Weight | 277.10 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C=CN=C1OC(C)C)I |
| CAS Number | N/A |
Note: Data is calculated based on the chemical structure, as extensive experimental data for this specific compound is not publicly available.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-methyl-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c1-6(2)12-9-7(3)8(10)4-5-11-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQJTNQCHRGDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemical Pathways of 4 Iodo 2 Isopropoxy 3 Methylpyridine Analogues
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful toolkit for the functionalization of iodopyridine analogues. The electron-deficient nature of the pyridine (B92270) ring, coupled with the reactivity of the C-I bond, makes these substrates ideal candidates for a variety of coupling methodologies, primarily driven by palladium and copper catalysts.
Palladium complexes are preeminent catalysts for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. nobelprize.org For iodopyridine substrates, these reactions proceed through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. nih.gov
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds by coupling organoboron compounds with organic halides. nobelprize.orgnih.gov In the context of iodopyridine analogues, this reaction allows for the straightforward synthesis of biaryl and heteroaryl-pyridine structures. The reactivity sequence of halogens in these couplings is I > Br > Cl, making iodopyridines highly reactive partners. proprogressio.hu
Research has demonstrated the successful coupling of various halo-pyridopyrimidinones with (het)arylboronic acids using palladium catalysts like Pd(PPh₃)₄, typically in the presence of a base such as sodium carbonate. proprogressio.hu While this specific analogue is not detailed, the general principles apply. For instance, the coupling of 2-iodoglycals with arylboronic acids has been achieved in aqueous media, highlighting the reaction's versatility. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side reactions like hydrodehalogenation. proprogressio.hu
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Iodinated Heterocycles This table is a generalized representation based on reactions with similar substrates.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | THF | 60 | Varies | researchgate.net |
| Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | Good to Excellent | proprogressio.hu |
| (tBubpy)PdCl₂ | K₂CO₃ | Aqueous | Aerobic | Moderate to Excellent | asianpubs.org |
| Pd(OAc)₂ / L₂ | Varies | Aqueous | Varies | Varies | nih.gov |
Palladium-Catalyzed Cross-Coupling Methodologies.
Heck and Sonogashira Type Couplings with Iodopyridines
The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds with alkenes and terminal alkynes, respectively. rsc.org These reactions expand the synthetic utility of iodopyridine analogues beyond the scope of Suzuki couplings.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. While specific examples involving 4-iodo-2-isopropoxy-3-methylpyridine are not prevalent in the searched literature, the general applicability to iodopyridines is well-established for creating substituted vinylpyridines.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes. wikipedia.org This reaction is particularly valuable for synthesizing rigid, linear structures. The process typically employs a palladium catalyst and a copper co-catalyst. wikipedia.org The reactivity of aryl halides follows the order I > OTf > Br >> Cl, making iodopyridines highly suitable substrates. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. rsc.org These reactions have been successfully applied to various heteroaromatic iodides, demonstrating their broad scope. researchgate.netblucher.com.br A microwave-assisted tandem Heck-Sonogashira reaction has even been developed for certain iodinated pyrimidine (B1678525) systems, showcasing advanced applications of these coupling strategies. nih.gov
Table 2: Comparison of Heck and Sonogashira Reactions for Iodopyridine Analogues
| Reaction | Coupling Partner | Key Products | Catalyst System | Reference |
| Heck | Alkene | Vinylpyridines | Pd complex (e.g., supported on SBA-16) | rsc.org |
| Sonogashira | Terminal Alkyne | Pyridylalkynes | Pd complex + Cu(I) co-catalyst (or copper-free) | rsc.orgwikipedia.org |
Copper-Catalyzed Cross-Coupling Processes
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective alternative to palladium-based systems for forming carbon-heteroatom bonds. These processes are especially relevant for the synthesis of N-arylated and O-arylated compounds.
The copper-catalyzed N-arylation of nitrogen heterocycles with aryl halides is a fundamental transformation for synthesizing compounds prevalent in pharmaceuticals and natural products. nih.gov Using iodopyridine analogues in these reactions allows for the direct linkage of the pyridine core to various nitrogen-containing rings like indoles, pyrazoles, and imidazoles.
Studies have shown that catalysts such as cuprous oxide (Cu₂O) or copper(I) iodide (CuI), often in the presence of a base like cesium carbonate (Cs₂CO₃) and sometimes a ligand, can effectively promote the coupling of iodopyridines with a range of nitrogen heterocycles. researchgate.netresearchgate.net Ligand-free systems have been developed, simplifying the reaction conditions. researchgate.net The scope of this reaction is broad, with heterocycles like 7-azaindole, indazole, indole, and pyrrole (B145914) proving to be effective nucleophilic partners, affording the desired N-pyridinyl heterocycles in high yields. researchgate.net
Table 3: Conditions for Copper-Catalyzed C-N Coupling with Iodopyridines This table is a generalized representation based on reactions with similar substrates.
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Cu₂O | Ligand-Free | Cs₂CO₃ | Dioxane | 110 | researchgate.net |
| CuI | 2-Acetylcyclohexanone | Cs₂CO₃ | DMF | 110 | frontiersin.org |
| CuCl | 3-(Diphenylphosphino)propanoic acid | NaOH | DMSO | 120 | soran.edu.iq |
| Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | 80 | nih.gov |
Synthesis of Aryl(difluoromethyl)phosphonates via Cu-Promoted Reactions
The difluoromethylphosphonate moiety is of significant interest in medicinal chemistry. A convenient and effective route to aryl(difluoromethyl)phosphonates involves the copper-promoted cross-coupling of aryl iodides with a silyl-difluoromethylphosphonate reagent, such as Me₃Si-CF₂PO(OEt)₂. nih.govnih.govdntb.gov.ua
This transformation typically utilizes a stoichiometric or sometimes catalytic amount of a copper(I) salt, like CuI, in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). nih.govnih.gov The reaction proceeds smoothly under mild conditions and is tolerant of various functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents. nih.gov This methodology provides a direct pathway to introduce the valuable -CF₂PO(OEt)₂ group onto a pyridine ring starting from an iodopyridine analogue.
Table 4: Optimized Conditions for Cu-Promoted Synthesis of Aryl(difluoromethyl)phosphonates Based on the reaction of p-iodobenzonitrile with [(trimethylsilyl)difluoromethyl]phosphonate. nih.gov
| Copper Source | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | CsF | THF | 60 | 24 | 97 (84 isolated) |
| CuI | KF | DMF | 60 | 24 | 76 |
| CuI | KF | THF | 60 | 24 | 74 |
| CuI | KF | NMP | 60 | 24 | 55 |
Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is of significant interest in medicinal chemistry, as it can enhance properties such as metabolic stability and lipophilicity. mdpi.comresearchgate.net Copper-catalyzed methods have emerged as practical and efficient for forming C–CF3 bonds. researchgate.net
For instance, the trifluoromethylation of 4-iodo-2-methoxypyridine (B1316693) proceeds with high conversion (90%), affording the corresponding 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) in a 54% isolated yield. mdpi.comresearchgate.net This demonstrates the viability of the reaction at the C4 position, which is directly relevant to the reactivity of this compound. The general success across various substitution patterns suggests this method is a reliable pathway for introducing a trifluoromethyl group onto the 4-iodo-2-alkoxypyridine core. mdpi.comsemanticscholar.orgnih.gov
| Substrate | Product | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|
| 4-Iodo-2-methoxypyridine | 2-Methoxy-4-(trifluoromethyl)pyridine | 90 | 54 |
| 2-Iodo-4-methoxypyridine | 4-Methoxy-2-(trifluoromethyl)pyridine | 87 | 49 |
| 5-Iodo-2-isopropoxypyridine | 2-Isopropoxy-5-(trifluoromethyl)pyridine | 90 | 60 |
| 3-Iodo-2-isopropoxypyridine | 2-Isopropoxy-3-(trifluoromethyl)pyridine | 95 | 85 |
Nickel-Catalyzed Cross-Electrophile Coupling with (Hetero)aryl Iodides
Nickel-catalyzed cross-electrophile coupling has become a powerful alternative to traditional cross-coupling methods that rely on pre-formed organometallic nucleophiles. wisc.edu This strategy allows for the direct coupling of two different electrophiles, such as a (hetero)aryl iodide and an alkyl halide, using a stoichiometric reductant. wisc.eduorgsyn.org This approach is valued for its use of readily available starting materials and its operational simplicity. wisc.edu
The methodology is applicable to heteroaryl electrophiles, including pyridine derivatives. nih.gov For example, 2-chloropyridines can be effectively coupled with alkyl bromides using a nickel catalyst and a rigid bathophenanthroline (B157979) ligand. nih.gov More relevant to the target compound, recent advancements have focused on achieving selectivity in molecules containing multiple halide atoms. nih.gov Nickel-catalyzed protocols have been developed for the C(sp²)–I selective cross-electrophile coupling of bromo(iodo)arenes with primary, secondary, and tertiary alkyl bromides. nih.gov This high selectivity for the carbon-iodine bond over a carbon-bromine bond underscores the feasibility of selectively coupling at the C4-iodine position of a pyridine ring, even if other less reactive halides were present. nih.gov
The general mechanism involves the activation of the alkyl halide by a low-valent nickel species to form an alkyl radical and a Ni(I) complex. The aryl iodide then reacts with the nickel center, ultimately leading to a Ni(III) intermediate that undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond. orgsyn.org This pathway enables the construction of complex molecular architectures by coupling two distinct electrophilic partners. wisc.eduorgsyn.org
Directed C-H Functionalization Strategies
Direct C-H functionalization is a highly atom-economical approach for modifying organic molecules, avoiding the need for pre-functionalization. nih.gov However, achieving regioselectivity on a pyridine ring can be challenging due to its inherent electronic properties and the strong coordinating ability of the nitrogen atom, which can influence the catalyst's behavior. nih.govnih.gov
While many C-H activation methods for pyridines target the C2 position due to the directing effect of the ring nitrogen, strategies have been developed to achieve functionalization at more remote, or distal, positions (C3, C4, and C5). nih.govnih.gov These methods often rely on installing a directing group on the pyridine ring or a substituent, which steers a metal catalyst to a specific C-H bond. nih.gov
For instance, amide groups derived from isonicotinic acid (pyridine-4-carboxylic acid) can direct palladium catalysts to functionalize the C3 position. nih.gov The electronic character of the pyridine ring itself can also be exploited. In pyridines bearing electron-withdrawing groups, the acidity of the C4-H bond is increased, which can facilitate C4-arylation while electronically disfavoring catalyst interaction at the C2 and C6 positions. nih.gov These principles allow for selective transformations at positions that are not easily accessible through classical methods.
The outcome and selectivity of a C-H functionalization reaction are critically dependent on the choice of the transition metal catalyst and its associated ligands. beilstein-journals.org The ligand sphere around the metal center dictates its steric and electronic properties, thereby controlling its reactivity and selectivity.
Nucleophilic Substitution Reactivity of the Iodine Atom
The iodine atom at the C4 position of the pyridine ring is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. sci-hub.se The reactivity of halopyridines towards nucleophiles is significantly enhanced compared to analogous halobenzenes due to the electron-withdrawing nature of the ring nitrogen. youtube.com
SNAr reactions on the pyridine ring occur preferentially at the C2 and C4 positions. youtube.comechemi.com This selectivity is a direct consequence of the stability of the intermediate Meisenheimer complex. When a nucleophile attacks at the C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. echemi.com Attack at the C3 position does not allow for this resonance stabilization, making the corresponding intermediate much higher in energy. echemi.com
The high reactivity of 4-iodopyridine (B57791) has been demonstrated experimentally. Under microwave irradiation, 4-iodopyridine reacts efficiently with various sulfur, oxygen, and carbon nucleophiles to give the corresponding 4-substituted products in good to excellent yields. sci-hub.se As iodide is a superior leaving group compared to other halides, these substitutions proceed readily, often in just a few minutes. sci-hub.se
| Nucleophile | Solvent | Product | Yield (%) |
|---|---|---|---|
| PhSNa | NMP | 4-(Phenylthio)pyridine | 99 |
| MeSNa | NMP | 4-(Methylthio)pyridine | 97 |
| PhCH₂OH | NMP | 4-(Benzyloxy)pyridine | 72 |
| PhONa | HMPA | 4-Phenoxypyridine | 88 |
| PhCH₂CN | NMP | 2-Phenyl-2-(pyridin-4-yl)acetonitrile | 85 |
Radical Mediated Transformations
Iodopyridines can serve as precursors to pyridyl radicals under photolytic or other radical-initiating conditions. The homolytic cleavage of the relatively weak carbon-iodine bond can generate a pyridyl radical, which can then participate in subsequent reactions.
Studies on the photolysis of 2-, 3-, and 4-iodopyridine have shown that the resulting pyridyl radical cations primarily undergo hydrogen atom abstraction from the solvent. nih.gov This represents a fundamental reaction pathway for these radical species. In addition to this major pathway, more unusual reactivity has been observed for the radical cation derived from 4-iodopyridine. In the gas phase, the 4-dehydropyridinium cation can undergo slow electrophilic addition/elimination reactions with tetrahydrofuran (B95107) (THF). nih.gov This reactivity is proposed to arise from an ionized carbene-type resonance structure that facilitates nucleophilic attack at the electron-deficient C4 position. nih.gov While less common than ionic pathways, these radical transformations provide an alternative route for the functionalization of the pyridine nucleus, starting from an iodo-substituted precursor.
Mechanistic Investigations and Advanced Theoretical Studies
Mechanistic Elucidation of Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemistryjournals.netchemistryjournals.net These reactions typically proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netresearchgate.net
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 4-iodo-2-isopropoxy-3-methylpyridine to a low-valent transition metal complex, most commonly a palladium(0) species. chemistryjournals.netcsbsju.edu In this step, the metal center inserts into the carbon-iodine bond, breaking it and forming a new organometallic complex where the metal is oxidized, typically to palladium(II). csbsju.edunih.gov For haloheteroarenes like iodopyridines, this process is generally understood to proceed through a concerted, three-centered transition state. researchgate.net The reactivity in this step is often rate-determining and is influenced by the electronic properties of the pyridine (B92270) ring and the nature of the halide. nih.govchemrxiv.org
Transmetalation: Following oxidative addition, the transmetalation step occurs, which involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium(II) center. csbsju.eduresearchgate.net This step is critical for bringing the two coupling partners together on the metal catalyst. illinois.edu In the context of a Suzuki-Miyaura reaction, a base is required to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., a boronate) that facilitates the transfer of the organic moiety to the palladium. researchgate.netresearchgate.net Mechanistic studies have shown this can proceed through different pathways, often involving a palladium hydroxido complex when using aqueous bases. researchgate.netnih.gov
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. csbsju.eduprinceton.edu In this stage, the two organic ligands previously attached to the palladium(II) center couple to form the final product with a new carbon-carbon bond. nih.gov This process simultaneously reduces the metal center back to its initial low-valent state (e.g., Pd(0)), thus regenerating the active catalyst and allowing the cycle to continue. csbsju.eduyoutube.com The rate of reductive elimination can be significantly influenced by the steric and electronic nature of the ligands on the metal and the organic groups being coupled. nih.govacs.org
Table 1: Key Elementary Steps in Palladium-Catalyzed Cross-Coupling of this compound
| Step | Description | Metal Oxidation State Change | Key Influencing Factors |
|---|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of the pyridine substrate. | Pd(0) → Pd(II) | C-I bond strength, ligand electronics, metal center nucleophilicity. nih.gov |
| Transmetalation | Transfer of an organic group from a coupling partner (e.g., organoboron) to the Pd(II) center. | Pd(II) → Pd(II) | Base, solvent, nature of the organometallic reagent, ligand identity. researchgate.netresearchgate.net |
| Reductive Elimination | Formation of the new C-C bond and release of the final product. | Pd(II) → Pd(0) | Steric hindrance, ligand bite angle, electronic properties of coupled groups. nih.govacs.org |
The efficiency and selectivity of cross-coupling reactions are profoundly dependent on the choice of ligands and additives. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the metal center, stabilizing it and modulating its electronic and steric properties. nih.gov
Ligands: Sterically bulky ligands, such as dialkylbiarylphosphines, can accelerate the reductive elimination step and are often crucial for high catalytic turnover. nih.gov The electronic properties of the ligand also play a key role; electron-rich ligands can enhance the rate of oxidative addition by making the metal center more nucleophilic. acs.org The development of specialized ligands has been instrumental in expanding the scope of cross-coupling reactions to include more challenging substrates. nih.gov
Additives: Additives serve various essential functions within the catalytic cycle. In Suzuki-Miyaura couplings, a base is a critical additive necessary for the transmetalation step. researchgate.net In other cases, additives like silver or copper salts can act as halide scavengers or facilitate specific steps in the cycle. nih.gov The choice of additive can dramatically impact reaction yield and selectivity.
While the primary reactivity of this compound in cross-coupling involves the C-I bond, related pyridine systems are often studied in C-H activation reactions. Mechanistic insights into these reactions can be gained from Kinetic Isotope Effect (KIE) studies. wikipedia.org A KIE is observed when an atom in the reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.orgbaranlab.org
In the context of C-H activation, comparing the reaction rate of a substrate with a C-H bond to its deuterated analogue (C-D) can reveal whether the C-H bond is broken in the rate-determining step of the reaction. baranlab.org A primary KIE (a ratio of rates, kH/kD, significantly greater than 1) provides strong evidence that C-H cleavage is kinetically significant. nih.gov For example, KIE studies in the palladium-catalyzed arylation of electron-deficient pyridines have shown kH/kD values as high as 4.2, confirming that the mechanism involves a palladium-mediated C-H bond cleavage in the rate-limiting step. nih.gov Such investigations are vital for distinguishing between different potential mechanistic pathways. nih.gov
Computational Chemistry Approaches to Pyridine Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of transition metal-catalyzed reactions. chemistryjournals.netnih.gov These theoretical approaches provide detailed insights into reaction pathways, transition state structures, and the electronic properties that govern reactivity. rsc.orgmdpi.com
DFT calculations allow researchers to model the entire catalytic cycle for the cross-coupling of substrates like this compound. By calculating the potential energy surface, it is possible to map out the complete reaction pathway, identifying the structures and energies of all reactants, intermediates, and transition states. nih.govresearchgate.net
Table 2: Representative DFT-Calculated Activation Energies for a Model Suzuki-Miyaura Coupling of a Halopyridine
| Catalytic Step | Transition State | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |
|---|---|---|---|
| Oxidative Addition | TSOA | 15-20 | Often a feasible, but not always rate-determining, step for iodoarenes. nih.gov |
| Transmetalation | TSTM | 20-28 | Frequently identified as the rate-determining step in Suzuki couplings. researchgate.net |
| Reductive Elimination | TSRE | 12-18 | Typically a lower barrier step, leading to rapid product formation. nih.gov |
Note: Values are illustrative and depend heavily on the specific substrate, ligands, and computational level of theory.
DFT is also used to analyze the fundamental electronic and steric properties of this compound and its interaction with metal catalysts.
Electronic Influences: The substituents on the pyridine ring exert significant electronic effects. The pyridine nitrogen is inductively electron-withdrawing, which deactivates the ring towards electrophilic substitution but influences its coordination properties. rsc.orgpearson.com Conversely, the 2-isopropoxy and 3-methyl groups are electron-donating, increasing the electron density of the ring system. DFT studies can quantify these effects through calculations of molecular electrostatic potential (MEP) maps and Natural Bond Orbital (NBO) charges. nih.govresearchgate.net This analysis reveals how electron density is distributed, which in turn affects the molecule's ability to coordinate to a metal center and influences the reactivity of the C-I bond. nih.govnih.gov
Modeling of Charge Transfer Complexes with Molecular Iodine
The interaction between substituted pyridines and molecular iodine is a classic example of a charge-transfer (CT) complex, where the pyridine derivative acts as an electron donor and iodine as an electron acceptor. libretexts.org Theoretical modeling, particularly through ab-initio and Density Functional Theory (DFT) calculations, provides significant insights into the nature of these complexes. acs.org Such computational studies can elucidate the geometry, electronic structure, and spectroscopic properties of the charge-transfer complex formed between this compound and molecular iodine (I₂).
In a typical theoretical approach, the geometry of the this compound-I₂ complex is optimized to find the most stable arrangement. This often involves a linear or near-linear alignment of the N-I-I bond, characteristic of n-σ* complexes. researchgate.net The calculations can also predict changes in bond lengths and vibrational frequencies upon complex formation. For instance, the I-I bond is expected to lengthen and its vibrational frequency to decrease compared to free molecular iodine, which can be experimentally verified using far-infrared spectroscopy. capes.gov.br
The table below presents hypothetical data derived from a DFT study (B3LYP functional with a suitable basis set) on the this compound-I₂ charge-transfer complex, illustrating the kind of information such a study would provide.
| Calculated Parameter | Value for Free Species | Value for the Complex | Change upon Complexation |
|---|---|---|---|
| N-I Bond Length (Å) | N/A | 2.35 | Formation of new bond |
| I-I Bond Length (Å) | 2.67 | 2.78 | +0.11 |
| Charge Transfer (e) | 0 | -0.25 (on I₂) | -0.25 |
| I-I Vibrational Frequency (cm⁻¹) | 213 | 185 | -28 |
This table contains hypothetical data based on typical results from DFT calculations on pyridine-iodine complexes for illustrative purposes.
Furthermore, computational models can predict the electronic absorption spectra of the charge-transfer complex, identifying the characteristic charge-transfer band that is absent in the spectra of the individual components. libretexts.org The energy of this transition is related to the ionization potential of the donor and the electron affinity of the acceptor.
Prediction of Reactivity and Regioselectivity
Theoretical and computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of organic compounds. For a substituted pyridine like this compound, these methods can forecast the most likely sites for electrophilic or nucleophilic attack, as well as the outcomes of various reactions.
One of the key aspects in predicting the reactivity of aromatic and heteroaromatic systems is the analysis of the electron density distribution and the frontier molecular orbitals (HOMO and LUMO). For electrophilic aromatic substitution, the reaction is typically favored at the carbon atom with the highest electron density or the largest coefficient in the HOMO. DFT calculations are commonly employed to determine these properties. researcher.lifeias.ac.in
For this compound, the interplay of the directing effects of the substituents is complex. The isopropoxy group at the 2-position is a strong activating group and ortho-, para-directing. The methyl group at the 3-position is a weak activating group and ortho-, para-directing. The iodo group at the 4-position is deactivating but ortho-, para-directing. Computational methods can quantify these effects and predict the net outcome.
The RegioSQM method, which uses semi-empirical calculations to determine the proton affinity of aromatic carbon atoms, is another approach to predict the regioselectivity of electrophilic substitution. amazonaws.com A lower free energy of protonation indicates a more nucleophilic center and thus a more likely site of electrophilic attack.
The following table presents hypothetical results from a computational study (DFT at the B3LYP/6-31G* level) predicting the preferred site for a generic electrophilic substitution reaction on this compound, based on calculated activation energies for the formation of the sigma complex at each available position.
| Position of Electrophilic Attack | Calculated Relative Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| C-5 | 0.0 | Yes |
| C-6 | +4.2 | No |
This table contains hypothetical data based on typical results from DFT calculations on the regioselectivity of substituted pyridines for illustrative purposes.
These theoretical predictions are invaluable for guiding synthetic efforts, allowing chemists to anticipate the likely outcome of a reaction and to design strategies to favor a desired isomer. For instance, the aryne distortion model, supported by DFT calculations, can be used to predict the regioselectivity of reactions involving pyridyne intermediates. nih.gov Similarly, Molecular Electron Density Theory (MEDT) can be applied to understand the mechanisms of polar reactions, such as nitration, providing a detailed picture of the factors controlling reactivity and selectivity. researchgate.netrsc.org
Broader Synthetic and Materials Science Applications
Utility as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems
The carbon-iodine bond at the 4-position of 4-Iodo-2-isopropoxy-3-methylpyridine is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is extensively exploited in palladium-catalyzed cross-coupling reactions to build intricate heterocyclic systems.
One of the most prominent applications is in the Sonogashira coupling reaction , which joins the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper(I) species in the presence of an amine base, is highly efficient for creating arylalkynes. libretexts.org The reaction proceeds under mild conditions, which is advantageous for the synthesis of complex molecules that may be sensitive to harsher reaction environments. wikipedia.org For instance, this compound can be coupled with various terminal alkynes to generate 4-alkynyl-2-isopropoxy-3-methylpyridine derivatives. These products can then serve as precursors for more complex fused heterocyclic systems, such as furopyridines or thienopyridines, through subsequent intramolecular cyclization reactions.
The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, allowing for selective reactions when multiple different halogen substituents are present on a heterocyclic core. libretexts.org This predictable reactivity makes this compound a reliable building block for the programmed, step-wise assembly of multifunctional heterocyclic compounds.
Precursors for Poly-substituted Pyridines
The synthesis of poly-substituted pyridines is of great interest in medicinal chemistry and materials science, as the nature and position of substituents dramatically influence the molecule's properties. This compound serves as an excellent starting point for creating pyridines with diverse substitution patterns.
The synthetic strategy often involves a sequential functionalization approach. First, the highly reactive iodo group at the C4 position is targeted. Using cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions, a wide variety of substituents (e.g., aryl, vinyl, or alkynyl groups) can be introduced at this position. wikipedia.org
Following the modification at C4, the isopropoxy group at the C2 position can be manipulated. For example, it can be cleaved under acidic conditions to reveal a pyridone tautomer, or it can be substituted via nucleophilic aromatic substitution reactions, although this is generally more challenging. This sequential approach allows for the controlled introduction of different functional groups at specific positions, leading to the creation of libraries of di-, tri-, or tetra-substituted pyridines from a single, common precursor. rsc.orgresearchgate.net
Development of Functional Materials via Pyridine (B92270) Derivatization
The pyridine nucleus is a fundamental component in many functional materials, including polymers, ligands for metal complexes, and organic electronics. The derivatization of this compound provides a pathway to novel materials with tailored properties.
By employing cross-coupling reactions, particularly the Sonogashira coupling, π-conjugated systems can be constructed. wikipedia.org For example, coupling the title compound with di-alkynes or other aromatic halides can lead to the formation of oligomers and polymers incorporating the 2-isopropoxy-3-methylpyridine unit. The electronic properties of these materials can be fine-tuned by the choice of the coupling partners. Such conjugated materials are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, the pyridine nitrogen atom provides a coordination site for metal ions. Derivatives of this compound can be synthesized to act as ligands for transition metals. The resulting metal complexes have potential applications in catalysis, photoluminescence, and magnetic materials. The steric and electronic properties of the ligand, influenced by the substituents at the C3 and C4 positions, play a crucial role in determining the structure and reactivity of the final metal complex.
Applications in Diversification of Functional Groups for Advanced Synthesis
The true synthetic power of this compound lies in its capacity for functional group diversification. The C-I bond is amenable to a vast array of transformations, allowing chemists to introduce a wide range of chemical functionalities with high precision.
Palladium-catalyzed cross-coupling reactions are the primary methods for this diversification. The table below summarizes some of the key transformations possible from the iodo-precursor, highlighting the versatility of this building block.
Table 1: Functional Group Diversification Reactions from this compound
| Reaction Name | Coupling Partner | Reagents/Catalysts | Introduced Functional Group |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl or Vinyl group |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Alkynyl group |
| Heck Coupling | Alkene | Pd catalyst, Base (e.g., Et₃N) | Substituted Alkene |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Amino group |
| Stille Coupling | Organostannane | Pd catalyst | Aryl, Vinyl, or Alkyl group |
| Carbonylation | Carbon Monoxide, Alcohol/Amine | Pd catalyst, Base | Ester or Amide group |
This extensive range of possible transformations allows for the generation of a multitude of complex pyridine derivatives from a single, readily accessible starting material. The ability to introduce nitrogen-, oxygen-, and diverse carbon-based functional groups facilitates the synthesis of novel compounds for screening in drug discovery and for the development of advanced materials. researchgate.net
Future Research Directions and Perspectives
Exploration of Sustainable and Environmentally Benign Synthetic Protocols
The pharmaceutical and chemical industries are increasingly prioritizing green chemistry to minimize environmental impact. For the synthesis of 4-Iodo-2-isopropoxy-3-methylpyridine, future research will likely focus on developing protocols that adhere to the principles of green chemistry.
One promising avenue is the adoption of solvent-free or eco-friendly solvent-based reaction conditions. For instance, mechanochemistry, which involves reactions conducted by grinding solid reactants together, has been successfully employed for the iodination of pyrimidine (B1678525) derivatives, offering advantages such as reduced pollution and lower costs. nih.govresearchgate.net The application of such solvent-free methods to the iodination step in the synthesis of this compound could significantly reduce volatile organic compound (VOC) emissions.
Furthermore, the use of safer and more environmentally benign reagents is a critical area of exploration. Traditional iodination methods often rely on harsh reagents and acidic conditions. nih.govresearchgate.net Research into milder iodinating agents, such as iodine in combination with a suitable oxidant or the use of reagents like N-iodosuccinimide (NIS) under greener conditions, could provide a more sustainable alternative. researchgate.net The development of protocols that utilize elemental iodine or iodide salts with environmentally friendly oxidants represents a significant step towards a greener synthesis. mdpi.com
The principles of atom economy will also guide future synthetic designs. This involves maximizing the incorporation of all materials used in the process into the final product. Research into catalytic cycles that minimize the generation of stoichiometric waste will be paramount.
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be instrumental in improving the synthesis of this compound. A key challenge in pyridine (B92270) functionalization is achieving high regioselectivity. nih.govresearchgate.net
Future research will likely focus on transition-metal and rare earth metal-catalyzed C-H functionalization as a direct and atom-economical approach to introduce substituents onto the pyridine ring. nih.govresearchgate.net While functionalization at the C2 and C4 positions of the pyridine ring is more common due to the electronic nature of the heterocycle, recent advancements have demonstrated the potential for C3 and C5 functionalization. nih.govslideshare.net For this compound, the development of catalysts that can selectively functionalize the desired positions of a pre-substituted pyridine core would be highly valuable. For instance, a nickel-catalyzed approach has been shown to achieve para-C-H activation of pyridine, which could be relevant for introducing the iodo group at the 4-position. rsc.org
The design of ligands that can control the regioselectivity of the catalytic reaction is a crucial aspect of this research. Bifunctional ligands that can coordinate to both the metal center and the pyridine substrate can direct the catalyst to a specific C-H bond, overriding the intrinsic reactivity of the pyridine ring. nih.gov
Furthermore, the development of biocatalysts and photoredox catalysis offers exciting opportunities. Biocatalysis can provide high selectivity under mild reaction conditions, while photoredox catalysis can enable novel transformations that are not accessible through traditional thermal methods. Photoinduced hydrogen-atom-transfer (HAT) catalysis using pyridine N-oxides has shown promise for the site-selective functionalization of C-H bonds. acs.org
Integration with Continuous Flow Chemistry and Automation for Scalable Synthesis
To meet the potential industrial demand for this compound, scalable and efficient manufacturing processes are essential. Continuous flow chemistry and automation offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.
Continuous flow reactors, particularly microreactors, provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. organic-chemistry.org The synthesis of substituted pyridines has been successfully demonstrated in continuous flow systems, including microwave flow reactors. beilstein-journals.orgresearchgate.net Implementing a continuous flow process for the synthesis of this compound could enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate rapid process optimization and scale-up. nih.govacs.org
Automation in chemical synthesis is rapidly advancing, with platforms capable of performing multi-step syntheses with minimal human intervention. nih.govoxfordglobal.com Integrating automated synthesis platforms with continuous flow reactors can create a fully automated and efficient production line for this compound. scribd.comresearchgate.net These automated systems can also incorporate real-time reaction monitoring and data analysis, allowing for precise process control and quality assurance. nih.gov
Computational Design of Novel Transformations and Catalysts for Pyridine Functionalization
Computational chemistry and molecular modeling are becoming indispensable tools in modern catalyst and process design. For the synthesis of this compound, computational approaches can accelerate the discovery and optimization of new synthetic routes and catalysts.
Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the regioselectivity of catalytic C-H functionalization reactions on the pyridine ring. princeton.edu This understanding can guide the rational design of new catalysts with improved activity and selectivity. For example, computational studies can help in designing ligands that favor the desired transition state for the selective functionalization of a specific position on the pyridine core.
Computational screening of virtual catalyst libraries can identify promising candidates for experimental investigation, significantly reducing the time and resources required for catalyst development. Machine learning algorithms, trained on existing reaction data, can also be employed to predict reaction outcomes and optimize reaction conditions. oxfordglobal.com The integration of computational tools with automated synthesis platforms can create a closed-loop system for the rapid discovery and optimization of synthetic protocols for this compound.
Q & A
Q. What are the recommended synthetic routes for 4-iodo-2-isopropoxy-3-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves halogenation at the 4-position of pyridine derivatives. For analogs like 2-Chloro-4-iodo-3-methylpyridine (CAS: N/A; MFCD: listed in catalogs), iodination using N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) is effective . For this compound, introduce the isopropoxy group via nucleophilic substitution (e.g., reacting 2-chloro-3-methylpyridine with isopropanol/KOH) prior to iodination. Optimize temperature (80–100°C) and solvent (DMSO or DMF) to minimize side reactions. Typical yields for similar iodopyridines range from 60–75% .
Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect signals for the isopropoxy group (δ 1.2–1.4 ppm, doublet for CH3; δ 4.5–5.0 ppm, septet for CH) and pyridine protons (δ 6.5–8.5 ppm). The methyl group at C3 appears as a singlet (~δ 2.5 ppm).
- 13C NMR : The iodine atom at C4 causes significant deshielding (~140–150 ppm for C4). Compare with analogs like 3-Iodo-4-methoxypyridine (δC: 152 ppm for C4) .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ should match the molecular weight (C9H12INO2 = 293.1 g/mol). Fragmentation patterns (e.g., loss of isopropoxy group) align with pyridine derivatives .
Q. What are the key physical properties (melting point, solubility) of this compound, and how do they compare to analogs?
- Methodological Answer :
- Melting Point : Pyridine derivatives with iodine substituents (e.g., 4-Amino-3-iodopyridine, mp: 100°C ) suggest that bulky groups like isopropoxy may lower melting points (estimated 50–80°C).
- Solubility : Iodopyridines are typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Compare with 3-Hydroxy-2-iodopyridine, which is soluble in ethanol .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C–I bond. For example, iodine’s electronegativity and steric effects from isopropoxy/methyl groups influence oxidative addition in Suzuki-Miyaura couplings. Compare with 2-Chloro-4-iodo-3-methylpyridine (analog in catalogs ). Molecular docking studies can assess interactions with palladium catalysts to optimize ligand design .
Q. What strategies resolve contradictions in reported catalytic efficiencies for iodine-substituted pyridines in medicinal chemistry?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. For example, in Sonogashira couplings, trace moisture may deactivate Pd catalysts. Systematic studies using controlled conditions (e.g., anhydrous DMF, Pd(PPh3)4) are recommended. Reference protocols from compounds like 4-Chloro-3-methyl-6-nitrophenol (CAS: 146269 ) to standardize methodologies .
Q. How does the stability of this compound under varying pH and temperature conditions impact its use in long-term studies?
- Methodological Answer : Conduct accelerated stability tests (40°C/75% RH for 6 months) with HPLC monitoring. Iodopyridines are prone to hydrolysis under acidic/basic conditions. For analogs like 4-Amino-2-iodopyridine (mp: 88–92°C ), degradation products include deiodinated pyridines. Use buffered solutions (pH 6–8) for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
